molecular formula C12H11ClN2O2S B10972539 2-chloro-N-(6-methylpyridin-2-yl)benzenesulfonamide

2-chloro-N-(6-methylpyridin-2-yl)benzenesulfonamide

Cat. No.: B10972539
M. Wt: 282.75 g/mol
InChI Key: YLMLCCUWXHEWOU-UHFFFAOYSA-N
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Description

2-chloro-N-(6-methylpyridin-2-yl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(6-methylpyridin-2-yl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzenesulfonyl chloride and 6-methyl-2-aminopyridine.

    Reaction: The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The 2-chlorobenzenesulfonyl chloride reacts with 6-methyl-2-aminopyridine to form the desired sulfonamide.

    Conditions: The reaction is usually conducted in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This may involve:

    Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Purification: Employing advanced purification techniques such as recrystallization or chromatography to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(6-methylpyridin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.

    Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.

Scientific Research Applications

2-chloro-N-(6-methylpyridin-2-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(6-methylpyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active sites of enzymes and inhibit their activity.

    Molecular Pathways: By inhibiting key enzymes, the compound can affect various biochemical pathways, leading to its potential therapeutic effects.

Comparison with Similar Compounds

2-chloro-N-(6-methylpyridin-2-yl)benzenesulfonamide can be compared with other sulfonamide derivatives:

    2-chloro-N-(pyridin-2-yl)benzenesulfonamide: Lacks the methyl group, which may affect its binding affinity and specificity.

    N-(6-methylpyridin-2-yl)benzenesulfonamide: Lacks the chloro group, potentially altering its reactivity and applications.

    2-chloro-N-(6-methylpyridin-3-yl)benzenesulfonamide: The position of the methyl group on the pyridine ring is different, which can influence its chemical properties and biological activity.

Properties

Molecular Formula

C12H11ClN2O2S

Molecular Weight

282.75 g/mol

IUPAC Name

2-chloro-N-(6-methylpyridin-2-yl)benzenesulfonamide

InChI

InChI=1S/C12H11ClN2O2S/c1-9-5-4-8-12(14-9)15-18(16,17)11-7-3-2-6-10(11)13/h2-8H,1H3,(H,14,15)

InChI Key

YLMLCCUWXHEWOU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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